Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of sulfonic acid groups and triazole rings, which contribute to its chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves multiple steps, including the formation of the triazole rings and the introduction of sulfonic acid groups. The reaction typically starts with the preparation of the triazole intermediates, followed by their coupling with benzenesulfonic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for efficiency and cost-effectiveness. The process includes continuous monitoring and adjustment of reaction conditions to maintain product quality. The final product is purified through techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include sulfonate salts, amine derivatives, and substituted triazole compounds. These products have distinct properties and applications in various fields .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazole rings enable the compound to bind to proteins, enzymes, and other biomolecules, affecting their function and activity. This binding can lead to changes in cellular processes, making the compound useful in various biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, disodium salt
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-aminophenyl)-, sodium salt
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-hydroxyphenyl)-, sodium salt
Uniqueness
What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt apart from similar compounds is its unique combination of sulfonic acid groups and triazole rings. This structural arrangement provides enhanced reactivity and functionality, making it suitable for a broader range of applications in scientific research and industry.
Properties
CAS No. |
106906-28-9 |
---|---|
Molecular Formula |
C30H18N6Na4O12S4 |
Molecular Weight |
874.7 g/mol |
IUPAC Name |
tetrasodium;5-[4-(2-sulfonatophenyl)triazol-2-yl]-2-[(E)-2-[2-sulfonato-4-[4-(2-sulfonatophenyl)triazol-2-yl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H22N6O12S4.4Na/c37-49(38,39)27-7-3-1-5-23(27)25-17-31-35(33-25)21-13-11-19(29(15-21)51(43,44)45)9-10-20-12-14-22(16-30(20)52(46,47)48)36-32-18-26(34-36)24-6-2-4-8-28(24)50(40,41)42;;;;/h1-18H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b10-9+;;;; |
InChI Key |
DEWVVXULZGYDHY-GWIKJDHCSA-J |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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